molecular formula C20H21NO4S B2789366 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide CAS No. 863023-01-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B2789366
CAS No.: 863023-01-2
M. Wt: 371.45
InChI Key: BWTYUOZSANKCFY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and a 4-methoxyphenyl substituent. Its synthesis likely involves coupling reactions between functionalized benzoic acids and amines or thiophene-derived intermediates, as inferred from analogous synthetic pathways in sulfonamide- and triazole-containing compounds . The dihydrothiophene ring with a sulfone group (1,1-dioxido) contributes to its electron-withdrawing properties, while the 3,4-dimethylbenzamide core provides structural rigidity. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor-binding interactions, similar to other methoxy-substituted pharmacophores .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-4-5-16(12-15(14)2)20(22)21(18-10-11-26(23,24)13-18)17-6-8-19(25-3)9-7-17/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTYUOZSANKCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and an amide linkage to a methoxyphenyl moiety. Its molecular formula is C15H17N2O4SC_{15}H_{17}N_{2}O_{4}S with a molecular weight of approximately 319.37 g/mol. The presence of the thiophene ring often correlates with various biological activities, including anti-inflammatory and antimicrobial effects.

1. Antihypertensive Effects

Research indicates that derivatives of thiophene compounds can act as voltage-dependent calcium channel blockers. For instance, studies on similar compounds have shown they inhibit calcium uptake in vascular smooth muscle cells, leading to decreased diastolic blood pressure without significant cardiac side effects . The potential for this compound to exhibit similar antihypertensive properties warrants further investigation.

2. Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Further studies are needed to evaluate the specific antimicrobial activity of this compound against different pathogens.

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been documented in several studies. Compounds with similar functional groups have shown efficacy in reducing inflammation markers in vitro and in vivo models . This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Calcium Channel Blockade : Similar compounds have been shown to block voltage-dependent calcium channels, which could explain potential antihypertensive effects.
  • Enzyme Inhibition : The structural features may allow for interactions with specific enzymes or receptors involved in inflammatory responses or microbial metabolism.
  • Reactive Oxygen Species Modulation : Some thiophene derivatives have been reported to modulate oxidative stress pathways, contributing to their anti-inflammatory properties.

Case Study 1: Cardiovascular Effects

A study investigating the cardiovascular effects of related thiophene derivatives demonstrated that these compounds could significantly lower blood pressure in normotensive rats without affecting heart rate. This was attributed to their ability to block calcium channels selectively .

Case Study 2: Antimicrobial Testing

In vitro testing of thiophene-based compounds against Staphylococcus aureus showed promising results, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound could possess similar antimicrobial efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are listed below, with comparisons based on substituents, molecular weight, and biological relevance:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide; 4-methoxyphenyl; dihydrothiophene sulfone ~430 (estimated) Sulfone group enhances metabolic stability; dimethyl groups increase steric bulk
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide 3,4-dimethoxybenzamide; p-tolyl ~446 (estimated) Methoxy groups improve solubility; p-tolyl may enhance membrane permeability
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide; chiral methoxyalkyl chain ~293 (estimated) Chiral center influences pharmacokinetics; simpler structure lacks sulfone
4-Methoxybutyrylfentanyl Piperidine; 4-methoxyphenyl; butanamide ~411 Opioid receptor affinity; distinct from benzamides in mechanism
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole; dual methoxy groups ~449 Heterocyclic benzimidazole core enhances DNA intercalation potential

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfone group would show strong S=O stretching at ~1150–1250 cm⁻¹, while the amide C=O appears at ~1660–1680 cm⁻¹, consistent with related benzamides .
  • NMR Data : The 3,4-dimethylbenzamide protons are expected at δ 2.2–2.5 ppm (CH₃), and the dihydrothiophene sulfone protons at δ 3.5–4.0 ppm (CH₂), aligning with sulfonamide analogs .

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